REACTION_CXSMILES
|
CC1C=C(C=CC=1)C(O)=[O:6].O[N:12]1[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2[N:14]=N1.[CH3:21][N:22]1CCC[C:23]1=O>>[NH:14]1[C:21]2=[N:22][CH:23]=[C:17]([C:16]([NH2:12])=[O:6])[CH:18]=[C:19]2[CH:20]=[CH:15]1
|
Name
|
|
Quantity
|
22.4 mg
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C(=O)O)C=CC1
|
Name
|
4-[(3-exo-8-azabicyclo[3.2.1]oct-3-yl)amino]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide
|
Quantity
|
42.8 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
22.3 mg
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
1-ethyl-3-(3-dimethylaminopropyl)-1-carbodiimide 1-methyl-2-pyrrolidone
|
Quantity
|
0.225 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 4 hours at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After being cooled
|
Type
|
CUSTOM
|
Details
|
the reaction solution was directly purified by preparative HPLC system (10 mM-NH4HCO3+NH3 (pH=9.2):CH3CN=98:2 to 30:70)
|
Type
|
CONCENTRATION
|
Details
|
The active fraction was concentrated
|
Type
|
CUSTOM
|
Details
|
dried to hardness
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC=2C1=NC=C(C2)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.8 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |